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Compound of Interest

Compound Name: SC912

Cat. No.: B12364552

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published research findings on SC912, a
novel inhibitor of the androgen receptor (AR), with a focus on its activity against the AR-V7
splice variant implicated in castration-resistant prostate cancer (CRPC). The information is
compiled from publicly available research to facilitate independent verification and further
investigation.

Executive Summary

SC912 is a small molecule that has been identified as an inhibitor of the androgen receptor N-
terminal domain (AR-NTD).[1][2][3][4][5] This mechanism allows it to bind to both full-length AR
and its splice variants, notably AR-V7, which lacks the ligand-binding domain targeted by
current therapies like enzalutamide.[1][2][3][5] By targeting the AR-NTD, SC912 disrupts AR-
V7's transcriptional activity, impairs its nuclear localization and binding to DNA.[1][2][3][5] In
preclinical studies, SC912 has been shown to suppress proliferation, induce cell-cycle arrest,
and promote apoptosis in cancer cells expressing AR-V7.[1][2][3][5] Furthermore, in animal
models, SC912 has demonstrated the ability to reduce tumor growth.[1][2][3][5]

Data Presentation

The following table summarizes the available quantitative data on the in vitro activity of SC912.
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Compound Target Assay Type IC50 (pM) Cell Line(s) Reference

SC912 AR-V7 Not Specified  0.36 Not Specified  [6]

Note: Detailed quantitative comparisons with other AR inhibitors from the primary literature
were not available in the public domain at the time of this review. The IC50 value is a measure
of the concentration of a drug that is required for 50% inhibition in vitro.

Signaling Pathway and Mechanism of Action

SC912 acts by directly binding to the N-terminal domain of the androgen receptor. This
interaction is crucial as it allows the inhibitor to be effective against both the full-length
androgen receptor and the AR-V7 splice variant. The AR-V7 variant is a key driver of resistance
to castration-resistant prostate cancer therapies because it is constitutively active and lacks the
ligand-binding domain that drugs like enzalutamide target. By inhibiting the N-terminal domain,
SC912 prevents the necessary conformational changes and protein-protein interactions
required for the transcriptional activity of both AR forms. This leads to a downstream
suppression of genes that drive tumor growth and survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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